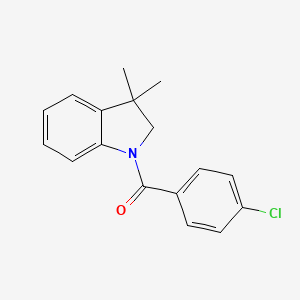
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone is a chemical compound with the molecular formula C17H16ClNO and a molecular weight of 285.77 g/mol This compound features a 4-chlorophenyl group attached to a 3,3-dimethylindolin-1-yl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indoline compounds. These products can have varied applications depending on their chemical structure and properties .
Scientific Research Applications
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(3,3-dimethylindolin-1-yl)methanone: Unique due to its specific substitution pattern and potential biological activities.
Indole derivatives: Share the indoline core structure but differ in their substituents and biological activities.
Benzoyl chloride derivatives: Similar in having a benzoyl chloride moiety but differ in their attached groups and resulting properties.
Uniqueness
This compound stands out due to its combination of a 4-chlorophenyl group and a 3,3-dimethylindolin-1-yl methanone structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16ClNO |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3,3-dimethyl-2H-indol-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c1-17(2)11-19(15-6-4-3-5-14(15)17)16(20)12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
WKCDZMVHXVXZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)

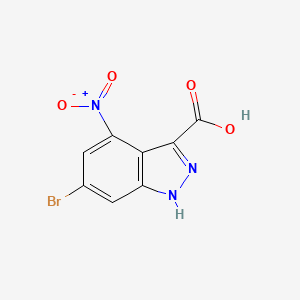
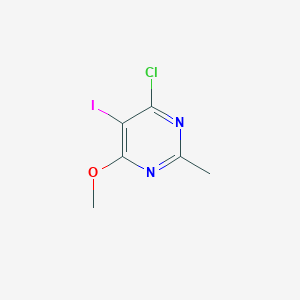
![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)
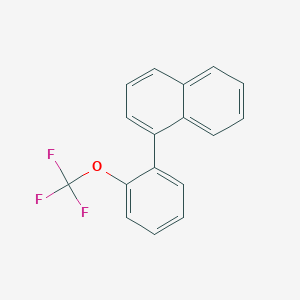
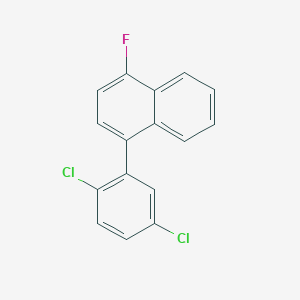
![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)
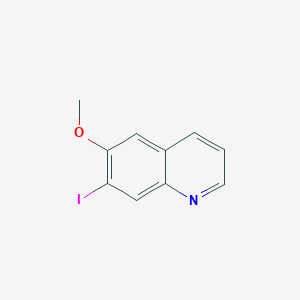

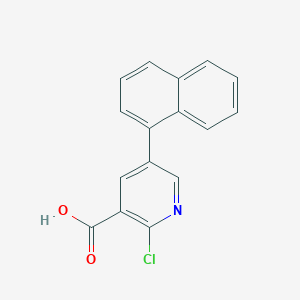
![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)

![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)
